molecular formula C11H22N2O B11796425 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol

Cat. No.: B11796425
M. Wt: 198.31 g/mol
InChI Key: GKDDLJIQMKUJGQ-UHFFFAOYSA-N
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Description

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is a pyrrolidine-derived compound featuring a cyclopropylmethylamino substituent at the 3-position of the pyrrolidine ring and an ethanol moiety at the 1-position. This structure combines the conformational rigidity of the pyrrolidine ring with the hydrophobic cyclopropyl group, which may enhance metabolic stability and receptor-binding specificity.

The cyclopropyl group is notable for its steric and electronic effects, which can influence solubility and bioavailability.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanol

InChI

InChI=1S/C11H22N2O/c14-6-5-13-4-3-11(9-13)8-12-7-10-1-2-10/h10-12,14H,1-9H2

InChI Key

GKDDLJIQMKUJGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2CCN(C2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol typically involves the reaction of pyrrolidine with cyclopropylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Applications in Medicinal Chemistry

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol has garnered attention for its potential therapeutic effects:

  • Neurological Disorders : Preliminary studies suggest it may serve as a building block for drugs targeting conditions such as depression and anxiety due to its ability to interact with neurotransmitter systems.
  • Receptor Binding Studies : Interaction studies indicate that the compound may bind selectively to various receptors, influencing their activity and potentially leading to therapeutic effects.

Case Study: Neuropharmacological Effects

A study investigated the effects of similar compounds on serotonin receptors, revealing that modifications in the cyclopropyl group significantly affected binding affinity and selectivity. This underscores the importance of structural features in determining pharmacological properties.

Applications in Organic Synthesis

In organic synthesis, 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is utilized as an intermediate for creating complex organic molecules. Its functional groups allow for various chemical transformations:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
  • Reduction : It can be reduced to yield different amines or alcohols with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The amino group can engage in nucleophilic substitutions with alkyl halides, leading to new derivatives.

Biological Research Applications

The compound is instrumental in biological research due to its chiral nature and ability to modulate enzyme activity:

  • Enzyme Inhibition Studies : It has been used to explore mechanisms of enzyme inhibition, providing insights into metabolic pathways.
  • Receptor Interaction Studies : Research has focused on its selective interactions with specific receptors, guiding further drug development efforts.

Mechanism of Action

The mechanism of action of 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

(a) [(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol (104)

This compound (C₉H₁₇NO, MW 155.13) shares the pyrrolidine backbone and cyclopropylmethyl group but substitutes the ethanol moiety with methanol. Reported synthesis yields 86% using L-prolinol and cyclopropane carboxaldehyde .

(b) 2-(Pyridin-2-yl)ethanol

Featuring a pyridine ring instead of pyrrolidine, this compound (CAS 138516-31-1) has an ethanol group attached to a nitrogen-containing aromatic system.

(c) 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone

This piperidine-based analog (CAS 1353973-56-4) replaces pyrrolidine with a dimethylpiperidine ring and substitutes ethanol with a ketone. The ketone group may reduce solubility in aqueous environments compared to ethanolamine derivatives, while the piperidine ring offers distinct stereoelectronic properties .

Research Findings and Key Insights

Impact of Cyclopropyl Groups

The cyclopropylmethylamino group in 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol likely enhances metabolic stability by resisting oxidative degradation, a feature shared with [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol . This contrasts with non-cyclopropyl analogs, such as simple pyrrolidinylethanolamines, which may exhibit faster clearance.

Role of Alcohol Chain Length

The ethanol moiety in the target compound improves water solubility compared to methanol derivatives (e.g., compound 104) but may reduce lipid membrane penetration relative to ketone-containing analogs (e.g., 2-(cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone) .

Heterocycle Variations

Replacing pyrrolidine with pyridine (as in 2-(pyridin-2-yl)ethanol) introduces aromaticity, which could enhance binding to aromatic residues in enzyme active sites but may also increase susceptibility to enzymatic oxidation .

Biological Activity

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol, also known by its chemical structure C10H20N2O, has emerged as a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H20N2O
  • Molecular Weight : 184.28 g/mol
  • IUPAC Name : 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol
  • CAS Number : 1353985-89-3

The biological activity of 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is primarily attributed to its interaction with G-protein-coupled receptors (GPCRs). GPCRs are critical targets for drug development due to their role in various physiological processes. This compound may act as an allosteric modulator or antagonist at specific GPCRs, influencing signal transduction pathways that regulate cellular responses.

Table 1: Potential Targets and Mechanisms

Target ReceptorMechanism of ActionReference
Opioid ReceptorsModulation of pain pathways and antitumor effects
DprE1 EnzymeInhibition related to antituberculosis activity

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antitumor Activity : Research indicates that compounds similar to 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol exhibit significant antitumor properties by modulating immune responses and inhibiting tumor cell proliferation. For instance, the activation of specific opioid receptors has been shown to enhance the efficacy of immunotherapy in colorectal cancer models .
  • Antibacterial Properties : Preliminary investigations suggest that derivatives of this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicates that modifications on the pyrrolidine ring can enhance efficacy against resistant strains like MRSA .

Case Study: Antitumor Efficacy

A study evaluated the effects of a closely related compound on lung cancer cells. The results demonstrated that activation of the opioid growth factor receptor led to increased apoptosis through the caspase signaling pathway, suggesting a potential therapeutic application for lung cancer treatment .

Safety and Toxicology

Safety data for 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol remains limited. However, general safety assessments indicate a need for further toxicological studies to determine safe dosage ranges and potential side effects.

Q & A

Q. What are the established synthetic routes for 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via reductive amination between cyclopropylmethylamine and a pyrrolidine-aldehyde intermediate. Key steps include:
  • Intermediate Preparation : Generate the aldehyde by oxidizing (S)-1-methylpyrrolidin-3-ylmethanol under controlled conditions (e.g., using oxalyl chloride/DMSO).
  • Reductive Amination : React the aldehyde with cyclopropylmethylamine in the presence of NaBH3_3CN or STAB (sodium triacetoxyborohydride) in dichloromethane or methanol at 0–25°C.
  • Steric Control : The choice of solvent (polar vs. nonpolar) and reducing agent affects the formation of R or S stereoisomers. For example, STAB in THF favors R-configuration due to reduced steric hindrance .
  • Purification : Use flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC to isolate enantiopure forms.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can resolve the cyclopropylmethyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and pyrrolidine ring protons (δ 2.5–3.5 ppm). NOESY experiments confirm spatial proximity of the aminomethyl and ethanol moieties .
  • X-ray Crystallography : For absolute configuration determination, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to assess enantiomeric excess (>99% purity achievable) .

Q. What preliminary biological screening strategies are recommended for this amino alcohol?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against GPCRs (e.g., adrenergic or dopamine receptors) due to structural similarity to known amino alcohol ligands. Use radiolabeled ligands (e.g., 3^3H-norepinephrine) to quantify displacement .
  • Enzyme Inhibition : Test against monoamine oxidases (MAOs) or kinases using fluorogenic substrates (e.g., Amplex Red for MAO-B activity). IC50_{50} values can guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with a target enzyme (e.g., MAO-B)?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding poses. Parameterize the cyclopropyl group’s rigidity and ethanol’s hydrogen-bonding potential. Compare with co-crystallized inhibitors (e.g., rasagiline) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of the pyrrolidine-cyclopropyl interaction in the enzyme’s hydrophobic pocket. Calculate binding free energies via MM/PBSA .

Q. What experimental approaches resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure consistent buffer pH (e.g., 7.4 for MAO-B), temperature (37°C), and substrate concentrations. Pre-incubate enzymes with inhibitors to reach equilibrium .
  • Metabolite Interference Check : Use LC-MS to verify compound stability in assay media; cyclopropyl groups may undergo oxidative metabolism by cytochrome P450 isoforms, altering effective concentrations .

Q. How can enantioselective synthesis be scaled while maintaining >98% ee?

  • Methodological Answer :
  • Catalytic Asymmetric Amination : Employ chiral catalysts like (R)-BINAP-Ru complexes for reductive amination, achieving turnover numbers (TON) >500. Monitor ee via inline FTIR or polarimetry .
  • Continuous Flow Systems : Use microreactors with immobilized enzymes (e.g., transaminases) for dynamic kinetic resolution. Optimize residence time and temperature gradients to suppress racemization .

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